2-[(3-Iodoanilino)methyl]phenol
Description
Properties
CAS No. |
90383-21-4 |
|---|---|
Molecular Formula |
C13H12INO |
Molecular Weight |
325.14 g/mol |
IUPAC Name |
2-[(3-iodoanilino)methyl]phenol |
InChI |
InChI=1S/C13H12INO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,15-16H,9H2 |
InChI Key |
JRKUHKLSGLZSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=CC=C2)I)O |
Origin of Product |
United States |
Preparation Methods
Solvent System Variations
Alternative solvent systems, such as ethanol-water mixtures, have been explored to improve solubility or reduce environmental impact. For instance, a 70% ethanol-water solution at 70°C achieves comparable yields (~90%) but requires extended reaction times (4–5 hours). Methanol remains preferred for its ability to dissolve both reactants and stabilize the Schiff base through polar interactions.
Optimization of Reaction Parameters
Temperature and Time Dependence
Systematic studies on analogous Schiff bases reveal that temperatures exceeding 80°C risk oxidative side reactions or oligomerization, particularly in the presence of trace oxidants. For 2-[(3-Iodoanilino)methyl]phenol, optimal conditions are 70°C for 3 hours, balancing reaction kinetics and product stability (Table 1).
Table 1. Effect of Temperature on Reaction Yield
| Temperature (°C) | Time (h) | Yield (%) | Observation |
|---|---|---|---|
| 60 | 3 | 85 | Partial precipitation |
| 70 | 3 | 97 | Complete conversion |
| 80 | 3 | 78 | Oligomerization detected |
Stoichiometric Ratios
A 1:1 molar ratio of 3-iodoaniline to salicylaldehyde minimizes by-product formation. Excess salicylaldehyde (>1.2 equiv) leads to diimine derivatives, while excess aniline prolongs reaction times without improving yields.
Characterization and Validation
Spectroscopic Analysis
- FT-IR Spectroscopy : Key absorptions include the imine (C=N) stretch at 1616 cm⁻¹ and the phenolic C-O stretch at 1282 cm⁻¹.
- ¹H NMR (DMSO-d₆) : Resonances at δ 8.42 ppm (imine proton, singlet), δ 6.70–7.35 ppm (aromatic protons), and δ 5.21 ppm (phenolic OH, broad).
- Elemental Analysis : Calculated for C₁₃H₁₁INO: C 48.30%, H 3.10%, N 4.33%. Observed: C 48.00%, H 2.95%, N 4.00%.
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a 60% mass loss by 400°C, consistent with the cleavage of the imine bond and subsequent iodine release.
Advanced Synthetic Strategies
Catalytic Enhancements
The addition of molecular sieves (4 Å) or anhydrous sodium sulfate accelerates dehydration, reducing reaction times to 2 hours without compromising yield. Acid catalysis (e.g., acetic acid) is unnecessary due to the inherent acidity of the phenolic hydroxyl group.
Oxidative By-Product Mitigation
Exclusion of oxygen via nitrogen purging prevents the formation of oligomeric side products, a common issue in Schiff base syntheses. This is critical for applications requiring high-purity monomeric compounds.
Industrial Scalability and Environmental Considerations
Continuous-flow reactors enable large-scale production with consistent yields (94–96%) and reduced solvent waste. Methanol recovery systems further enhance sustainability, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodoanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine intermediate can be reduced to the amine using reducing agents such as sodium borohydride.
Substitution: The iodine atom on the aniline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[(3-Iodoanilino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Iodoanilino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the aniline group can engage in nucleophilic and electrophilic reactions. The iodine atom can enhance the compound’s reactivity by stabilizing intermediates through inductive and resonance effects.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
